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Compound of Interest

Compound Name: Epiguajadial B

Cat. No.: B13401481

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total
synthesis of (+)-Psiguadial B, a cytotoxic natural product with potential applications in cancer
research. The protocols are based on the successful third-generation synthesis developed by
the research group of Sarah E. Reisman.

Introduction

(+)-Psiguadial B is a complex meroterpenoid isolated from the leaves of the guava plant,
Psidium guajava. It has demonstrated significant anti-proliferative activity against human
hepatoma cancer cell lines (HepG2).[1][2] The intricate molecular architecture of (+)-Psiguadial
B, featuring a strained bicyclo[4.3.1]decane core and multiple stereocenters, presents a
formidable challenge for synthetic chemists. The Reisman group successfully completed the
first enantioselective total synthesis of (+)-Psiguadial B in 15 steps.[3][4][5]

This synthesis is notable for its strategic use of a tandem Wolff rearrangement/asymmetric
ketene addition to construct a key cyclobutane intermediate, a directed C(sp®)—H alkenylation,
and a ring-closing metathesis to form the seven-membered ring.[6][7][8]

Synthetic Strategy Overview

The successful third-generation strategy for the total synthesis of (+)-Psiguadial B can be
conceptually divided into three main stages:
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o Enantioselective Synthesis of the Cyclobutane Fragment: This stage involves the
asymmetric synthesis of a key trans-cyclobutane intermediate. A pivotal step is the tandem
photochemical Wolff rearrangement of a diazoketone followed by an asymmetric trapping of
the resulting ketene with 8-aminoquinoline.[1][4]

» Construction of the Bicyclic Core: This phase focuses on the formation of the challenging
bicyclo[4.3.1]decane system. Key transformations include a palladium-catalyzed C(sp3)-H
alkenylation to couple the cyclobutane with a vinyl iodide, followed by a ring-closing
metathesis to construct the seven-membered B-ring.[1][6]

» Completion of the Natural Product: The final stage involves the installation of the
phloroglucinol moiety and final functional group manipulations to afford (+)-Psiguadial B. This
includes a crucial intramolecular O-arylation to form the pentacyclic core of the natural
product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the successful third-generation
total synthesis of (+)-Psiguadial B.
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Experimental Protocols

Detailed experimental protocols for key transformations in the synthesis of (+)-Psiguadial B are
provided below.

Step 1: Tandem Wolff Rearrangement/Asymmetric
Ketene Addition

To a solution of the diazoketone (1.0 equiv) in Et20 (0.05 M) at 0 °C in a quartz flask was
irradiated with a medium-pressure mercury lamp for 2 hours. The reaction mixture was then
cooled to -78 °C and a solution of 8-aminoquinoline (1.2 equiv) and (S)-N-triflyl-2,3-dihydro-1H-
inden-1-amine catalyst (0.1 equiv) in Et20 (0.1 M) was added dropwise. The reaction was
allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under
reduced pressure and the residue was purified by flash column chromatography on silica gel to
afford the amide product.
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Step 2: C(sp?®)-H Alkenylation

A mixture of the amide (1.0 equiv), vinyl iodide (1.5 equiv), Pd(OAc)z (0.1 equiv), and Ag2COs
(2.0 equiv) in 1,4-dioxane (0.1 M) was degassed and heated to 100 °C in a sealed tube for 24
hours. The reaction mixture was cooled to room temperature, diluted with Et20, and filtered
through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue
was purified by flash column chromatography on silica gel to yield the diene.

Step 6: Ring-Closing Metathesis

To a solution of the triene (1.0 equiv) in degassed CH2zClz (0.01 M) was added Grubbs II
catalyst (0.05 equiv). The reaction mixture was heated to 40 °C and stirred for 4 hours. The
solvent was removed under reduced pressure and the residue was purified by flash column
chromatography on silica gel to give the bicyclic product.

Step 8: Intramolecular O-Arylation

A mixture of the saturated bicyclic compound (1.0 equiv), Cul (0.2 equiv), Cs2COs (2.0 equiv),
and 2,2,6,6-tetramethyl-3,5-heptanedione (0.4 equiv) in 1,4-dioxane (0.05 M) was degassed
and heated to 100 °C in a sealed tube for 36 hours. The reaction mixture was cooled to room
temperature, diluted with EtOAc, and washed with saturated aqueous NH4Cl. The organic layer
was dried over Na=SOa, filtered, and concentrated under reduced pressure. The residue was
purified by flash column chromatography on silica gel to afford the pentacyclic product.

Visualizations
Synthetic Pathway of (+)-Psiguadial B
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Caption: Third-generation total synthesis of (+)-Psiguadial B.

Experimental Workflow for Key Transformations
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Caption: Workflow for key reactions in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Enantioselective Total Synthesis of (+)-Psiguadial B - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Item - Enantioselective Total Synthesis of (+)-Psiguadial B - American Chemical Society -
Figshare [acs.figshare.com]

» 3. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b13401481?utm_src=pdf-body-img
https://www.benchchem.com/product/b13401481?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27452034/
https://acs.figshare.com/articles/dataset/Enantioselective_Total_Synthesis_of_-Psiguadial_B/3507518
https://acs.figshare.com/articles/dataset/Enantioselective_Total_Synthesis_of_-Psiguadial_B/3507518
https://pubmed.ncbi.nlm.nih.gov/29728045/
https://pubmed.ncbi.nlm.nih.gov/29728045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

4. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

7. [PDF] Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B. |
Semantic Scholar [semanticscholar.org]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of (+)-Psiguadial B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13401481#total-synthesis-protocols-for-psiguadial-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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